Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate

Tyrosinase inhibition Skin whitening Nanocapsule formulation

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate (CAS 79725-98-7), commonly referred to as kojic acid dipalmitate (KDP) or kojic dipalmitate, is a diester derivative of the fungal metabolite kojic acid. It belongs to the γ-pyrone class and is characterized by two palmitoyl ester groups that replace the free hydroxyl groups of the parent kojic acid scaffold.

Molecular Formula C38H66O6
Molecular Weight 618.9 g/mol
Cat. No. B7943058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate
Molecular FormulaC38H66O6
Molecular Weight618.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1=CC(=O)C(=CO1)C(=O)OCCCCCCCCCCCCCCC
InChIInChI=1S/C38H66O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(40)44-32-34-31-36(39)35(33-43-34)38(41)42-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33H,3-30,32H2,1-2H3
InChIKeyCLMHVDNYRWTPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate (Kojic Acid Dipalmitate): Procurement-Relevant Profile and Comparator Landscape


Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate (CAS 79725-98-7), commonly referred to as kojic acid dipalmitate (KDP) or kojic dipalmitate, is a diester derivative of the fungal metabolite kojic acid. It belongs to the γ-pyrone class and is characterized by two palmitoyl ester groups that replace the free hydroxyl groups of the parent kojic acid scaffold [1]. With a molecular formula of C₃₈H₆₆O₆ and a molecular weight of 618.93 g/mol, KDP is a highly lipophilic, oil-soluble crystalline powder (melting point 92–98 °C) specifically designed to overcome the pronounced instability and formulation limitations of unmodified kojic acid in cosmetic and dermatological applications . Its primary mechanism of action—slow, reversible competitive inhibition of tyrosinase—is retained from the parent molecule but is accompanied by substantially altered physicochemical properties that directly impact procurement and formulation decisions [2].

Why Kojic Acid and Other Simple Tyrosinase Inhibitors Cannot Substitute for Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate in Stability-Critical Formulations


Generic substitution with unmodified kojic acid or other water-soluble tyrosinase inhibitors (e.g., arbutin, ascorbic acid) fails because the two palmitoyl ester groups of KDP fundamentally alter its physicochemical identity and performance envelope. Kojic acid is susceptible to rapid oxidative discoloration, chelation with metal ions leading to browning, and pH-dependent degradation—limitations that impose narrow formulation windows and shorten cosmetic product shelf life [1]. KDP's esterification eliminates the reactive free hydroxyl groups, conferring documented stability across a wide pH range (4–9) and resistance to heat- and light-induced degradation that kojic acid cannot match [2]. Furthermore, the logP shift from highly water-soluble kojic acid to highly lipophilic KDP (experimental logP ~11.4–15.3) governs differential skin partitioning, penetration kinetics, and compatibility with oil-phase formulation vehicles—meaning that a procurement specification for KDP cannot be met by simply increasing the concentration of kojic acid or switching to arbutin without compromising product performance, stability, and regulatory compliance .

Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate: Quantified Differential Performance Against Comparator Compounds


Tyrosinase Inhibition Potency: KDP Nanoformulation vs. Free Kojic Acid Solution

In a direct head-to-head comparison using a cell-free mushroom tyrosinase inhibition assay, polymeric nanocapsules loaded with KDP demonstrated significantly greater enzyme inhibition than an equivalent kojic acid (KA) solution. At a concentration of 13.75 μg/mL, the KDP-loaded PLGA nanocapsule formulation inhibited tyrosinase activity by 17% in vitro, which was statistically significantly greater than the inhibition achieved by the free KA solution at the corresponding concentration [1]. In a separate cross-study evaluation, KDP-loaded nanoparticles exhibited an IC₅₀ of 3.84 ± 0.122 μg/mL for tyrosinase inhibition, whereas the free KA solution required an IC₅₀ of 18.31 ± 9.37 μg/mL, representing an approximately 4.8-fold improvement in inhibitory potency attributable to the enhanced delivery and stability of the dipalmitate ester form [2].

Tyrosinase inhibition Skin whitening Nanocapsule formulation

Melanin Reduction in Normal Human Epidermal Melanocytes: KDP vs. Untreated Control

Treatment of primary normal human epidermal melanocytes (NHEM) with KDP-loaded PLGA nanocapsules at a concentration of only 3.1 μg/mL of KDP resulted in a 25% reduction in melanin content relative to untreated controls after 24 hours of exposure [1]. This cell-based efficacy was achieved at a KDP concentration that also demonstrated cytocompatibility, with no significant cytotoxicity observed in NHEM at concentrations up to 3.1 μg/mL and in fibroblast-like 3T3-L1 cells up to 6.25 μg/mL [1].

Melanogenesis inhibition Primary human melanocytes Skin depigmentation

Comparative Oxidative Stability: KDP Degradation Kinetics vs. Kojic Acid Under Forced Peroxide Stress

Contrary to generalized claims of universal stability superiority, a rigorously controlled forced-degradation study using HPLC-UV/PDA methodology revealed that KDP (referred to as Kadp) is markedly more susceptible to liquid oxidative stress than its parent compound kojic acid (KA). Under exposure to 1.5% H₂O₂ at ambient temperature, 35% of KDP degraded within only 5 minutes, whereas KA exhibited a loss of only 30% after 48 hours of identical oxidative challenge [1]. Degradation followed first-order kinetics for both compounds, with the rate constant for KDP substantially exceeding that of KA. This finding has direct implications for formulation design: KDP should be preferentially incorporated into the internal phase of oil-in-water emulsions or protected by antioxidant excipients to mitigate oxidative degradation during product shelf life [1].

Oxidative degradation Forced degradation study Pharmaceutical preformulation

Formulation Stability Under Refrigerated and Thermal Storage: KDP Nanoemulsion vs. Free KDP

KDP stability is highly formulation- and temperature-dependent. In a nanoemulsion system containing KDP and rosehip oil, KDP content remained virtually unchanged after 30 days of refrigerated storage at 8 °C. However, storage at room temperature (25 °C) resulted in retention of only 70% of the original KDP content, and storage at 40 °C led to retention of a mere 25% after the same 30-day period [1]. By contrast, KDP encapsulated within PLGA polymeric nanocapsules showed no decay in KDP content after 180 days of refrigerated storage, demonstrating the critical role of nanocarrier engineering in stabilizing this active ingredient [2].

Nanoemulsion stability Thermal degradation Shelf-life prediction

Lipophilicity-Driven Skin Partitioning Advantage: KDP vs. Water-Soluble Kojic Acid

KDP is a highly lipophilic molecule with an experimental logP value ranging from 11.4 to 15.3, in stark contrast to the water-soluble parent kojic acid . This physicochemical transformation directly governs skin penetration behavior: ex vivo permeation studies on pig ear skin demonstrated that KDP is retained predominantly in the stratum corneum with a smaller fraction reaching the viable epidermis, but is not detected in the dermis under standard application conditions [1]. The absence of dermal penetration is beneficial for a topical tyrosinase inhibitor, as melanocytes reside in the basal layer of the epidermis; reaching this target compartment without systemic exposure minimizes potential off-target effects. A complementary study in rat skin suggested that the follicular pathway is the predominant penetration route for KDP [1].

Skin penetration LogP Stratum corneum partitioning

Optimal Procurement and Application Scenarios for Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate Based on Quantified Differential Evidence


Nanotechnology-Enabled Hyperpigmentation Treatments Requiring Controlled Tyrosinase Blockade

KDP is optimally deployed within polymeric nanocapsule, solid lipid nanoparticle (SLN), or nanoemulsion delivery systems that simultaneously protect the active from oxidative degradation and enable controlled release kinetics. Evidence demonstrates that PLGA nanocapsules preserve 100% KDP content for 180 days under refrigeration [1], while SLN formulations (70 nm) achieve 80% KDP release over 24 hours [2]. The approximately 4.8-fold improvement in tyrosinase inhibition IC₅₀ observed with KDP nanoformulations relative to free kojic acid [3] makes this compound particularly valuable in high-performance, prescription-grade depigmenting products where potency per unit dose is a critical quality attribute. Formulators should prioritize KDP over unmodified kojic acid when designing nanotechnology-based products for melasma, solar lentigines, and post-inflammatory hyperpigmentation.

Oil-Phase Cosmetic Formulations Requiring Photostable and Heat-Stable Whitening Actives

The elimination of free hydroxyl groups via diesterification renders KDP stable to light, heat, and metal ion complexation—limitations that plague unmodified kojic acid and lead to unacceptable browning of finished cosmetic products [1]. KDP remains color-stable across a pH range of 4–9 and does not form hydrogen bonds with co-formulated preservatives, sunscreens, or other active ingredients, ensuring compatibility in complex multi-active formulations [1]. Its high lipophilicity (logP ~11.4–15.3) makes it directly incorporable into the oil phase of anhydrous creams, W/O emulsions, and lipid-based serums at typical use concentrations of 1–5% [2]. Procurement for this scenario should specify ≥98% purity by HPLC, melting point 92–98 °C as identity confirmation, and storage under refrigerated (2–8 °C) conditions.

Sunscreen-Containing Day-Care Products Combining UV Protection with Depigmenting Activity

Unlike kojic acid, which can complex with metal ions present in inorganic sunscreen filters (e.g., titanium dioxide, zinc oxide) and undergo discoloration, KDP's blocked hydroxyl groups prevent such interactions, enabling stable co-formulation with broad-spectrum UV filters [1]. The epidermis-restricted skin penetration profile of KDP—retained in stratum corneum and viable epidermis without detectable dermal permeation [2]—further aligns with the safety requirements of daily-use sunscreen products where systemic exposure minimization is paramount. KDP-loaded ethosomal and nanoemulsion formulations have demonstrated photoprotective properties in in vitro and in vivo models [3], supporting the rationale for combining KDP with organic and inorganic UV filters in a single product platform.

Quote Request

Request a Quote for Pentadecyl 6-(hexadecanoyloxymethyl)-4-oxopyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.